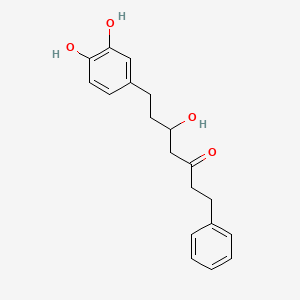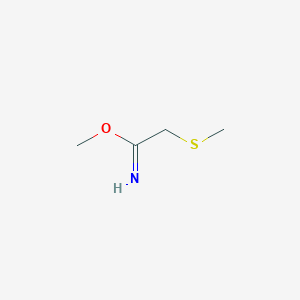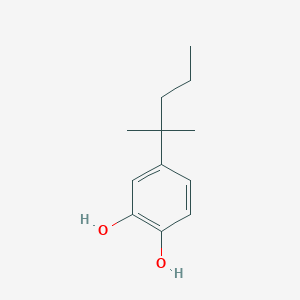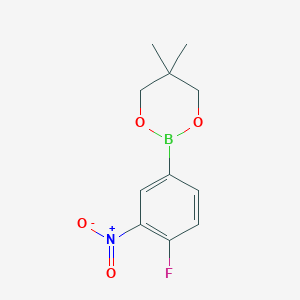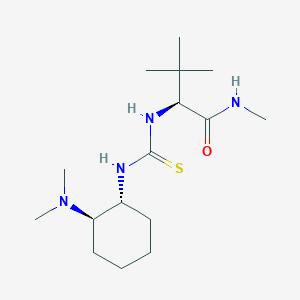
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thioureido group, a cyclohexyl ring, and a dimethylamino group, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thioureido group and the introduction of the dimethylamino group onto the cyclohexyl ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the thioureido group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The thioureido group and the dimethylamino group play crucial roles in binding to these targets and modulating their activity. The compound may affect various pathways, depending on the specific context in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- Other thiourea derivatives with similar structural motifs
Uniqueness
What sets (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide apart is its unique combination of functional groups and stereochemistry, which may confer distinct properties and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H32N4OS |
|---|---|
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(1R,2R)-2-(dimethylamino)cyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide |
InChI |
InChI=1S/C16H32N4OS/c1-16(2,3)13(14(21)17-4)19-15(22)18-11-9-7-8-10-12(11)20(5)6/h11-13H,7-10H2,1-6H3,(H,17,21)(H2,18,19,22)/t11-,12-,13-/m1/s1 |
Clave InChI |
HJPRLRWXYBCUEN-JHJVBQTASA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)NC)NC(=S)N[C@@H]1CCCC[C@H]1N(C)C |
SMILES canónico |
CC(C)(C)C(C(=O)NC)NC(=S)NC1CCCCC1N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12956655.png)
![tert-butyl 12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B12956661.png)

![4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)


